6-(2-Chloro-4-fluorophenyl)-3-methyl-[1,2]thiazolo[5,4-d][1,3]oxazin-4-one
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Overview
Description
6-(2-Chloro-4-fluorophenyl)-3-methyl-[1,2]thiazolo[5,4-d][1,3]oxazin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a heterocyclic organic compound that contains both sulfur and nitrogen atoms in its structure.
Mechanism of Action
The mechanism of action of 6-(2-Chloro-4-fluorophenyl)-3-methyl-[1,2]thiazolo[5,4-d][1,3]oxazin-4-one is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cancer progression. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 6-(2-Chloro-4-fluorophenyl)-3-methyl-[1,2]thiazolo[5,4-d][1,3]oxazin-4-one can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of certain enzymes that are involved in cancer progression. Additionally, this compound has shown potential as an anti-inflammatory agent and has been studied for its effects on inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-(2-Chloro-4-fluorophenyl)-3-methyl-[1,2]thiazolo[5,4-d][1,3]oxazin-4-one in lab experiments is its potential as an anti-cancer agent. This compound has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for further research in the field of cancer treatment. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the toxicity levels of this compound and its potential side effects.
Future Directions
There are several future directions for research on 6-(2-Chloro-4-fluorophenyl)-3-methyl-[1,2]thiazolo[5,4-d][1,3]oxazin-4-one. One potential direction is to study the compound's effects on different types of cancer cells and determine its efficacy in treating different types of cancer. Another potential direction is to study the compound's effects on different inflammatory diseases and determine its potential as an anti-inflammatory agent. Additionally, further studies are needed to determine the toxicity levels and potential side effects of this compound, as well as its pharmacokinetics and pharmacodynamics.
Synthesis Methods
The synthesis method of 6-(2-Chloro-4-fluorophenyl)-3-methyl-[1,2]thiazolo[5,4-d][1,3]oxazin-4-one involves the reaction of 2-chloro-4-fluoroaniline with 2-bromoacetophenone in the presence of potassium carbonate and copper powder. The resulting intermediate is then reacted with thioamide and hydroxylamine hydrochloride to obtain the final product. This method has been optimized to yield a high purity product with a good yield.
Scientific Research Applications
6-(2-Chloro-4-fluorophenyl)-3-methyl-[1,2]thiazolo[5,4-d][1,3]oxazin-4-one has shown potential applications in medical research, particularly in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to inhibit the activity of certain enzymes that are involved in cancer progression. Additionally, this compound has shown potential as an anti-inflammatory agent and has been studied for its effects on inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
6-(2-chloro-4-fluorophenyl)-3-methyl-[1,2]thiazolo[5,4-d][1,3]oxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClFN2O2S/c1-5-9-11(19-16-5)15-10(18-12(9)17)7-3-2-6(14)4-8(7)13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWLJEZZKCYAQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC2=C1C(=O)OC(=N2)C3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chloro-4-fluorophenyl)-3-methyl-[1,2]thiazolo[5,4-d][1,3]oxazin-4-one |
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